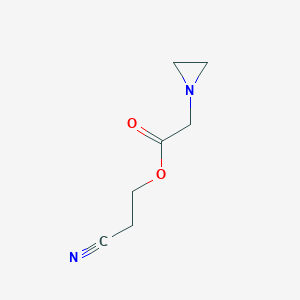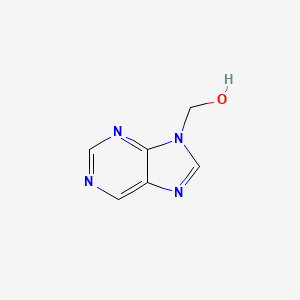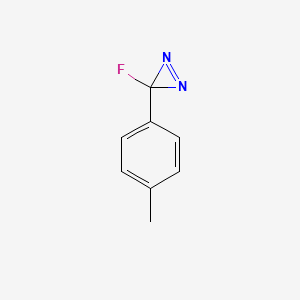
2-Cyanoethyl 2-(aziridin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoethyl 2-(aziridin-1-yl)acetate is an organic compound that features both a cyano group and an aziridine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis. Aziridines, in particular, are known for their ring strain, which makes them highly reactive and useful in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-(aziridin-1-yl)acetate typically involves the reaction of 2-cyanoethyl acetate with aziridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the aziridine on the ester group of 2-cyanoethyl acetate .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanoethyl 2-(aziridin-1-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, thiols, and alcohols are commonly used in nucleophilic ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Major Products
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
2-Cyanoethyl 2-(aziridin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Aziridines are used as intermediates in the synthesis of various pharmaceuticals due to their reactivity and ability to form complex structures.
Polymer Chemistry: Aziridines are used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Biological Research: Aziridine derivatives are studied for their potential anticancer properties due to their cytotoxic activity.
Wirkmechanismus
The mechanism of action of 2-Cyanoethyl 2-(aziridin-1-yl)acetate primarily involves the ring strain of the aziridine ring, which makes it highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming various products depending on the nucleophile used. The cyano group can also participate in reactions, such as reduction to form amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered ring containing a nitrogen atom, similar to aziridine but with less ring strain.
Epoxide: A three-membered ring containing an oxygen atom, which also undergoes ring-opening reactions.
Uniqueness
2-Cyanoethyl 2-(aziridin-1-yl)acetate is unique due to the presence of both a cyano group and an aziridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-cyanoethyl 2-(aziridin-1-yl)acetate |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-11-7(10)6-9-3-4-9/h1,3-6H2 |
InChI-Schlüssel |
OFVHFRXAXXMBNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CC(=O)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)


![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)

![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
